6-Hydroxyisoquinoline-3-carbonitrile
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Overview
Description
6-Hydroxyisoquinoline-3-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an isoquinoline ring with a hydroxyl group at the 6th position and a carbonitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents
Major Products Formed
Oxidation: Formation of 6-oxoisoquinoline-3-carbonitrile.
Reduction: Formation of 6-hydroxyisoquinoline-3-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyquinoline: Similar structure but lacks the carbonitrile group.
3-Hydroxyisoquinoline: Similar structure but lacks the hydroxyl group at the 6th position.
8-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 8th position and no carbonitrile group
Uniqueness
6-Hydroxyisoquinoline-3-carbonitrile is unique due to the presence of both the hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H6N2O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H |
InChI Key |
CUPRNSAPBBBZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)C#N |
Origin of Product |
United States |
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